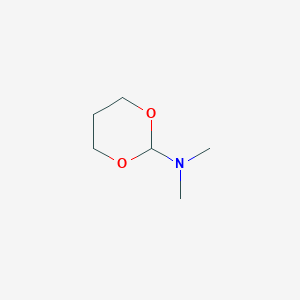

N,N-Dimethyl-1,3-dioxan-2-amine

Description

The exact mass of the compound N,N-Dimethyl-1,3-dioxan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Dimethyl-1,3-dioxan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-1,3-dioxan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19449-32-2 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N,N-dimethyl-1,3-dioxan-2-amine |

InChI |

InChI=1S/C6H13NO2/c1-7(2)6-8-4-3-5-9-6/h6H,3-5H2,1-2H3 |

InChI Key |

SSGCBTSVDLLNIP-UHFFFAOYSA-N |

SMILES |

CN(C)C1OCCCO1 |

Canonical SMILES |

CN(C)C1OCCCO1 |

Other CAS No. |

19449-32-2 |

Pictograms |

Flammable |

Origin of Product |

United States |

Application Notes & Protocols: A Theoretical Exploration of N,N-Dimethyl-1,3-dioxan-2-amine for the Protection of Diols and Amines

Disclaimer: The compound "N,N-Dimethyl-1,3-dioxan-2-amine" is not a recognized or commercially available protecting group within the established chemical literature. This document presents a theoretical guide based on the principles of organic chemistry and by drawing analogies to structurally and functionally related reagents. The protocols and mechanisms described herein are hypothetical and should be treated as a conceptual exploration for research and development purposes.

Introduction: The Imperative of Protection in Modern Synthesis

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the strategic masking of reactive functional groups is a cornerstone of success.[1] A protecting group is a molecular "scaffold" temporarily attached to a functional group to prevent it from reacting under a specific set of conditions, allowing for chemical transformations to occur elsewhere in the molecule with high chemoselectivity.[2] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new stereogenic centers.[3]

This guide will explore the hypothetical application of N,N-Dimethyl-1,3-dioxan-2-amine as a novel protecting group for 1,3-diols and amines. By examining the chemistry of analogous compounds, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent, we can construct a scientifically plausible framework for its synthesis, application, and removal.[4][5][6]

Section 1: Foundational Concepts in the Protection of Diols and Amines

Protecting 1,2- and 1,3-Diols

Diols are commonly protected by converting them into cyclic acetals or ketals.[7] This is typically achieved by reacting the diol with an aldehyde or ketone under acidic conditions.[8][9] 1,2-diols readily form five-membered 1,3-dioxolanes, while 1,3-diols form six-membered 1,3-dioxanes.[7][10] These cyclic acetals are valued for their stability under basic, nucleophilic, and reductive conditions, yet are easily cleaved by acid-catalyzed hydrolysis.[7][11]

Protecting Amines

Amines are nucleophilic and often require protection to prevent unwanted alkylation or acylation reactions.[12] Common strategies involve converting the amine into a carbamate (e.g., Boc, Cbz) or a formamidine derivative. Reagents like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) are known to react with primary and secondary amines to form N,N-dimethylaminomethylene derivatives, which serve as effective protecting groups.[12][13]

Section 2: N,N-Dimethyl-1,3-dioxan-2-amine - A Hypothetical Reagent Profile

The structure of N,N-Dimethyl-1,3-dioxan-2-amine, a cyclic amide acetal (or cyclic orthoamide), suggests it could be a highly reactive species, analogous to amide acetals like DMF-DMA.[4][14] These reagents are powerful electrophiles and can serve as precursors for the introduction of a dimethylaminomethylene group.

Postulated Synthesis

A plausible synthetic route to N,N-Dimethyl-1,3-dioxan-2-amine could involve the reaction of a suitable precursor, such as a 2-alkoxy- or 2-halo-1,3-dioxane, with dimethylamine. Alternatively, it could potentially be formed from the reaction of 1,3-propanediol with a highly electrophilic formamidinium salt, a method analogous to the synthesis of some aminal esters.[6]

Structural Analogues and Mechanistic Insights

The reactivity of our hypothetical reagent can be inferred from established chemistry:

-

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent reacts with alcohols and diols to form acetals and with amines to form enamines or amidines.[4][12] It is a versatile reagent for protection and for the synthesis of various heterocyclic compounds.[13] The reaction with a 1,3-diol would be expected to form a 2-methoxy-2-dimethylamino-1,3-dioxane, which could then eliminate methanol to form a reactive oxonium-iminium intermediate.

-

Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane): This aminal ester is a powerful aminomethylenating agent.[5] It reacts with active methylene compounds and can be used for formylation.[15] Its reactivity stems from the in-situ generation of a highly electrophilic bis(dimethylamino)methyl cation upon release of the tert-butoxide.[6]

By analogy, N,N-Dimethyl-1,3-dioxan-2-amine would likely react with nucleophiles via the cleavage of a C-O or C-N bond at the C2 position, facilitated by the formation of a stabilized carbocation.

Section 3: Hypothetical Application in 1,3-Diol Protection

N,N-Dimethyl-1,3-dioxan-2-amine could theoretically serve as a protecting group for a second 1,3-diol molecule through a trans-acetalization type reaction, or more likely, it would be the product of protecting 1,3-propanediol with a suitable C1 electrophile bearing a dimethylamino group. For the purpose of this guide, we will explore its hypothetical use as a reagent to protect other diols, which is less plausible but allows for protocol development. A more realistic scenario involves its formation in situ.

However, let's consider the reaction of a diol with a reagent like DMF-DMA to form the protected 2-dimethylamino-1,3-dioxolane intermediate.[4] This is a known reaction pathway.

Proposed Reaction Mechanism: Diol Protection

The protection of a 1,3-diol with a reagent like DMF-DMA would proceed via initial attack of one hydroxyl group on the electrophilic carbon of the acetal, displacing an alkoxy group. Subsequent intramolecular attack by the second hydroxyl group would form the cyclic 2-alkoxy-2-dimethylamino-1,3-dioxane, which can then eliminate alcohol to yield a stabilized oxonium-iminium ion. This species is then quenched to give the final product, or more commonly, the reaction with a diol forms a 2-dimethylamino-1,3-dioxane derivative which is then used in subsequent reactions.

Caption: Hypothetical mechanism for diol protection using DMF-DMA.

Experimental Protocol: Protection of a 1,3-Diol (Hypothetical)

This protocol is adapted from known procedures for acetal formation using DMF-DMA.[4]

Objective: To protect 1,3-propanediol using N,N-Dimethylformamide dimethyl acetal (as a surrogate for the title compound's precursor).

| Parameter | Condition/Value |

| Reactants | 1,3-Propanediol (1.0 equiv), DMF-DMA (1.2 equiv) |

| Solvent | Dichloromethane (DCM) or Toluene |

| Catalyst | p-Toluenesulfonic acid (p-TsOH, 0.05 equiv) (Optional) |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Workup | Aqueous basic wash (e.g., sat. NaHCO₃) |

| Purification | Distillation or column chromatography |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the 1,3-diol (1.0 equiv) and solvent (e.g., toluene).

-

Add N,N-Dimethylformamide dimethyl acetal (1.2 equiv).

-

Add a catalytic amount of p-TsOH (if required for the specific substrate).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. Water or methanol will be collected in the Dean-Stark trap.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting 2-dimethylamino-1,3-dioxane derivative by vacuum distillation or silica gel chromatography.

Section 4: Hypothetical Application in Amine Protection

Amide acetals are well-established reagents for the protection of primary and secondary amines.[12] The reaction typically yields an N,N-dimethylaminomethylene derivative, which is stable to a variety of conditions.

Proposed Reaction Mechanism: Amine Protection

The lone pair of the amine nucleophilically attacks the electrophilic carbon of the amide acetal. This leads to the displacement of an alkoxy group and formation of a hemiaminal intermediate. Elimination of a second alkoxy group, often facilitated by heating, yields the stable protected amine.

Caption: General workflow for amine protection and deprotection.

Experimental Protocol: Protection of a Primary Amine (Hypothetical)

This protocol is based on standard procedures for the formation of formamidines using DMF-DMA.[13]

Objective: To protect benzylamine using N,N-Dimethylformamide dimethyl acetal.

| Parameter | Condition/Value |

| Reactants | Benzylamine (1.0 equiv), DMF-DMA (1.1 equiv) |

| Solvent | Toluene or neat (solvent-free) |

| Temperature | 80-110 °C |

| Reaction Time | 1-4 hours |

| Workup | Removal of volatiles under vacuum |

| Purification | Distillation or crystallization |

Step-by-Step Procedure:

-

In a round-bottom flask, combine the primary amine (1.0 equiv) and N,N-Dimethylformamide dimethyl acetal (1.1 equiv).

-

The reaction can often be run neat, or in a high-boiling solvent like toluene.

-

Heat the mixture to 80-110 °C. The reaction progress can be monitored by observing the cessation of methanol evolution or by TLC/GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The resulting N'-benzyl-N,N-dimethylformamidine can be purified by vacuum distillation or crystallization.

Section 5: Deprotection Strategies (Hypothetical)

The removal of this hypothetical protecting group would be expected to follow pathways similar to other acetal and aminal-type groups.

-

For Protected Diols: The cyclic aminal acetal structure should be labile to acidic hydrolysis. Treatment with aqueous acid (e.g., HCl, acetic acid) would readily cleave the C-O bonds, regenerating the diol.[1][8]

-

For Protected Amines: The formamidine linkage is typically cleaved under hydrolytic conditions. This can be achieved with either aqueous acid or base, depending on the stability of the rest of the molecule. Mild acidic conditions are often sufficient to regenerate the primary amine.[13]

Conclusion and Future Perspectives

While "N,N-Dimethyl-1,3-dioxan-2-amine" does not appear to be an established reagent, its hypothetical structure as a cyclic amide acetal suggests it would possess high reactivity towards nucleophiles like diols and amines. By drawing parallels with known reagents such as DMF-DMA, we can postulate plausible mechanisms and protocols for its use as a protecting group.

This theoretical exploration serves as a framework for thought and potential experimentation. The synthesis of this or related cyclic amide acetals could offer new protecting groups with unique reactivity and selectivity profiles. Further research would be required to validate these hypotheses and to fully characterize the stability and scope of such a reagent in synthetic chemistry.

References

-

Sciencemadness.org. N,N-Dimethylformamide Diethyl Acetal. Available from: [Link]

-

Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Available from: [Link]

-

Wikipedia. Diol. Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

-

UCHEM. BREDERECK'S REAGENT. Available from: [Link]

-

SynArchive. Protecting Groups List. Available from: [Link]

-

YouTube. Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. (2022). Available from: [Link]

-

Pearson. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. (2022). Available from: [Link]

-

ResearchGate. N,N-Dimethylformamide Dimethyl Acetal. (2015). Available from: [Link]

-

Wessjohann, L. A., et al. (2005). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 10(10), 1294-1317. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. (2019). Available from: [Link]

-

Chem-Station. Protection of 1,2-/1,3-Diols. (2014). Available from: [Link]

-

Wikipedia. tert-Butoxybis(dimethylamino)methane. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

-

Fülöp, F., et al. (2016). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 12, 1946-1954. Available from: [Link]

-

Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme, 29, 571-670. Available from: [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Bredereck's reagent - Enamine [enamine.net]

- 6. myuchem.com [myuchem.com]

- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 15. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

The Versatile Role of N,N-Dimethyl-1,3-dioxan-2-amine in Multi-Component Reactions for Heterocycle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of N,N-Dimethyl-1,3-dioxan-2-amine as a versatile building block in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. Drawing parallels with the well-established reactivity of its analogue, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), this document will explore its role as a key one-carbon synthon and aminomethylenating agent. The protocols and mechanistic insights detailed herein are designed to empower researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery to leverage this reagent for the efficient construction of novel molecular entities.

Introduction: A Powerful Synthon for Heterocycle Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of these complex molecules, offering advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[4][5] Within the toolkit of MCRs, reagents that can introduce a one-carbon unit and a nitrogen functionality are of paramount importance.

N,N-Dimethyl-1,3-dioxan-2-amine, a cyclic acetal of N,N-Dimethylformamide, serves as a valuable, and often more stable, alternative to the widely used N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[6][7] Its reactivity is primarily characterized by its ability to react with compounds containing active hydrogen atoms, leading to the formation of enamines and amidines, which are key intermediates in the construction of various heterocyclic rings.[1][4] This guide will focus on its application in the synthesis of polysubstituted pyridines and pyrimidines, two classes of heterocycles with significant biological and pharmaceutical relevance.[8][9]

Mechanism of Action: The Dual Role of N,N-Dimethyl-1,3-dioxan-2-amine

The utility of N,N-Dimethyl-1,3-dioxan-2-amine in MCRs stems from its ability to act as both an electrophile and a precursor to a one-carbon nucleophile, depending on the reaction conditions and the nature of the other components. Its reactivity is analogous to that of DMF-DMA.[4][6][7][10]

The primary mode of action involves the reaction with active methylene compounds (e.g., 1,3-dicarbonyl compounds, malononitrile) to form highly reactive enaminones.[11][12] This transformation is central to many MCRs for heterocycle synthesis.

Below is a generalized mechanistic pathway illustrating the formation of an enaminone intermediate and its subsequent role in a multi-component reaction for the synthesis of a substituted pyridine.

Caption: Generalized mechanism of N,N-Dimethyl-1,3-dioxan-2-amine in MCRs.

Application in Heterocycle Synthesis: Protocols and Insights

The following sections provide detailed protocols for the synthesis of substituted pyridines and pyrimidines using N,N-Dimethyl-1,3-dioxan-2-amine in multi-component reactions. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Synthesis of Polysubstituted 2-Aminopyridines

This protocol describes a three-component cascade reaction for the synthesis of highly functionalized 2-aminopyridine derivatives.[12] The reaction leverages the in-situ formation of a reactive intermediate from N,N-Dimethyl-1,3-dioxan-2-amine and a 1,3-dicarbonyl compound, which then reacts with a 1,1-enediamine.

Experimental Protocol:

-

Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,1-enediamine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in 8 mL of 1,4-dioxane.

-

Addition of N,N-Dimethyl-1,3-dioxan-2-amine: To the stirred solution, add N,N-Dimethyl-1,3-dioxan-2-amine (1.5 mmol).

-

Base Promotion: Add a catalytic amount of a suitable base, such as potassium tert-butoxide (t-BuOK). The choice of base can be critical for reaction efficiency.[12]

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-aminopyridine derivative.

Data Summary:

| Entry | 1,1-Enediamine | 1,3-Dicarbonyl Compound | Yield (%) |

| 1 | (Z)-N-benzyl-2-nitroethene-1,1-diamine | Ethyl 3-oxobutanoate | 85 |

| 2 | (Z)-N-(4-methylphenethyl)-2-nitroethene-1,1-diamine | Ethyl 3-oxobutanoate | 92 |

| 3 | (Z)-N-benzyl-2-nitroethene-1,1-diamine | Acetylacetone | 88 |

Yields are representative and based on analogous reactions with DMF-DMA.[12]

Caption: Workflow for 2-aminopyridine synthesis.

Synthesis of Polysubstituted Pyrimidines

This protocol outlines the synthesis of pyrimidine derivatives through the reaction of N,N-Dimethyl-1,3-dioxan-2-amine with a compound containing an active methylene group and an amino functionality, such as an enaminonitrile.[6][7]

Experimental Protocol:

-

Intermediate Formation: In a dry reaction vessel, react malononitrile dimer with one equivalent of N,N-Dimethyl-1,3-dioxan-2-amine at room temperature to form the corresponding enaminonitrile intermediate.

-

Amidine Formation: Treat the enaminonitrile intermediate with a second equivalent of N,N-Dimethyl-1,3-dioxan-2-amine to form the amidine derivative. This step involves the reaction with both the amino group and the remaining active methylene group.[10]

-

Cyclization: The resulting amidine can then be cyclized with various reagents to afford polysubstituted pyrimidines. For instance, reaction with anilines can lead to the formation of aminopyrimidines.[6][7]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent like dioxane and may require heating.

-

Isolation: The pyrimidine product can be isolated by cooling the reaction mixture, followed by filtration and recrystallization from an appropriate solvent.

Data Summary:

| Entry | Amidine Intermediate | Cyclizing Agent | Heterocyclic Product |

| 1 | From malononitrile dimer | 4-Nitroaniline | Substituted aminopyrimidine |

| 2 | From malononitrile dimer | 4-Methylaniline | Substituted aminopyrimidine |

Products are based on analogous reactions with DMF-DMA.[6][7]

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized using N,N-Dimethyl-1,3-dioxan-2-amine in MCRs are of significant interest in drug discovery. Pyridine and pyrimidine cores are present in a wide range of approved drugs and biologically active molecules.[8][9] The ability to rapidly generate libraries of substituted heterocycles through these efficient MCRs allows for the exploration of structure-activity relationships (SAR) and the identification of novel therapeutic agents.

Conclusion

N,N-Dimethyl-1,3-dioxan-2-amine is a highly effective and versatile reagent for the synthesis of a diverse range of heterocyclic compounds via multi-component reactions. Its reactivity, analogous to that of DMF-DMA, allows for the construction of complex molecular architectures in a single step. The protocols and mechanistic insights provided in this guide offer a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the discovery and development of novel heterocyclic entities with potential therapeutic applications.

References

-

Al-Zaydi, K. M. (2013). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 3, 1-8. [Link]

-

Al-Zaydi, K. M. (2009). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Journal of the Saudi Chemical Society, 13(2), 139-155. [Link]

-

El-Mekabaty, A. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. [Link]

-

Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2010). New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. Molecular Diversity, 14(3), 577-582. [Link]

-

Enthaler, S., & Company, A. (2011). Formylation of Amines. Catalysis Science & Technology, 1(7), 1146-1156. [Link]

-

Shaabani, A., Sarvary, A., & Ghasemi, A. (2006). Reaction Between 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione and tert-Butyl Isocyanide in the Presence of Primary or Secondary Amines. Synthetic Communications, 36(21), 3141-3148. [Link]

-

Wiese, M., & Imming, P. (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 24(11), 2108. [Link]

-

Gaber, H. M., & El-Gohary, N. S. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(23), 13866-13915. [Link]

-

Li, J., et al. (2014). N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids: their synthesis, anti-inflammatory evaluation and QSAR analysis. Medicinal Chemistry Research, 23(1), 213-224. [Link]

-

Fatima, Z., et al. (2014). 2,6-Dimethyl-N-(2-methylphenyl)-1,3-dioxan-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089. [Link]

-

von Angerer, E. (2016). Product Class 12: Pyrimidines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16. [Link]

-

Wang, M., et al. (2019). Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega, 4(2), 3753-3762. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 7. scirp.org [scirp.org]

- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Experimental protocol for using "N,N-Dimethyl-1,3-dioxan-2-amine" in Vilsmeier-Haack type reactions

Executive Summary

This technical guide details the application of N,N-Dimethyl-1,3-dioxan-2-amine (CAS 19449-32-2), a cyclic propylene acetal of N,N-dimethylformamide (DMF), as a superior formylating reagent in Vilsmeier-Haack type transformations. Unlike the classical Vilsmeier reagent (DMF/POCl₃), which generates corrosive acidic byproducts, this cyclic acetal operates under neutral to basic conditions, making it ideal for acid-sensitive substrates. Furthermore, its higher boiling point relative to the acyclic analog (DMF-DMA) allows for elevated reaction temperatures, driving difficult condensations to completion without the need for pressurized vessels.

Key Advantages

-

Acid-Free Formylation: Avoids POCl₃/SOCl₂, preserving acid-labile protecting groups.

-

Enhanced Thermal Stability: Higher boiling point allows for thermodynamic control in enaminone synthesis.

-

Green Profile: Byproduct is 1,3-propanediol (water-soluble, non-volatile) rather than volatile methanol or gaseous CO₂.

Technical Background & Mechanism

Chemical Identity[1]

-

Compound: N,N-Dimethyl-1,3-dioxan-2-amine[1]

-

Synonyms: DMF Propylene Acetal, 2-(Dimethylamino)-1,3-dioxane

-

Structure: A six-membered 1,3-dioxane ring with a dimethylamino group at the C2 position.

-

Function: Masked Formyl Cation equivalent.

Mechanistic Pathway

In "Vilsmeier-Haack type" reactions (specifically the Bredereck/Amide Acetal variation), the reagent acts as an electrophile. Upon thermal activation or Lewis acid catalysis, it dissociates or undergoes nucleophilic attack to generate an iminium species or a transition state leading to an enamine (with active methylenes) or an amidine (with amines).

Figure 1: Mechanistic Pathway of Formylation

Caption: Thermal activation of the cyclic acetal generates a reactive electrophile that condenses with the substrate, releasing 1,3-propanediol.

Experimental Protocols

Protocol A: Thermal Formylation of Active Methylenes (Enaminone Synthesis)

Application: Synthesis of

Reagents:

-

Substrate (1.0 equiv)

-

N,N-Dimethyl-1,3-dioxan-2-amine (1.2 – 1.5 equiv)

-

Solvent: Toluene or Xylene (optional, neat is preferred)

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with the substrate.

-

Addition: Add N,N-Dimethyl-1,3-dioxan-2-amine (1.5 equiv) under an inert atmosphere (N₂ or Ar).

-

Expert Note: If the substrate is solid, dissolve in a minimum amount of anhydrous xylene.

-

-

Reaction: Heat the mixture to 110–130°C .

-

Process Control: Unlike DMF-DMA (bp ~103°C), this reagent allows higher internal temperatures. Monitor the distillation of the byproduct (1,3-propanediol) if a Dean-Stark trap is used, though it is often retained in the pot until workup.

-

-

Monitoring: Monitor by TLC/LC-MS for the disappearance of starting material and formation of the enamine (typically less polar). Reaction time is usually 4–12 hours.

-

Workup (Isolation of Enamine):

-

Cool to room temperature.[2]

-

Remove volatiles (excess reagent) under high vacuum (rotary evaporator at 60°C).

-

The residue is the crude enamine, often pure enough for the next step (cyclization).

-

-

Hydrolysis (To obtain Formyl derivative):

-

Dissolve the crude enamine in THF/Water (1:1).

-

Add mild acid (acetic acid) or base (NaHCO₃) depending on stability.

-

Stir at RT for 1 hour. Extract with EtOAc.

-

Protocol B: Lewis Acid-Catalyzed Formylation (Difficult Substrates)

Application: Formylation of less reactive aromatic systems or sterically hindered positions.

Reagents:

-

Substrate (1.0 equiv)

-

N,N-Dimethyl-1,3-dioxan-2-amine (1.5 equiv)

-

Catalyst: ZnCl₂ or acetic anhydride (0.1 equiv)

Step-by-Step Methodology:

-

Mix: Combine substrate and acetal reagent in a pressure tube or heavy-walled flask.

-

Catalyst: Add 10 mol% anhydrous ZnCl₂.

-

Heating: Heat to 140°C for 16–24 hours. The Lewis acid activates the acetal oxygen, facilitating the departure of the diol leaving group.

-

Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution.

-

Extraction: Extract with DCM (3x). Wash organic layers with water to remove 1,3-propanediol.

Comparative Analysis: Cyclic vs. Acyclic Reagents

The following table contrasts N,N-Dimethyl-1,3-dioxan-2-amine with the standard DMF-DMA.

| Feature | DMF-DMA (Acyclic) | N,N-Dimethyl-1,3-dioxan-2-amine (Cyclic) | Impact on Protocol |

| Boiling Point | ~103°C | >140°C (est.) | Allows higher reaction temps; faster kinetics for hindered substrates. |

| Leaving Group | Methanol (volatile) | 1,3-Propanediol (high bp) | Non-volatile byproduct; requires aqueous wash to remove, but reduces flammability risk. |

| Stability | Hydrolyzes rapidly | More resistant to hydrolysis | Longer shelf life; less sensitive to trace moisture. |

| Atom Economy | Lower (2 x OMe) | Higher (Cyclic linker) | Potentially cleaner reaction profile with fewer oligomeric side products. |

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system. Combustible liquid.

-

Storage: Store under nitrogen in a cool, dry place. While more stable than DMF-DMA, it is hygroscopic.

-

Spill Control: Absorb with sand or vermiculite. Do not use water initially as it may generate heat upon hydrolysis.

-

Compatibility: Incompatible with strong acids (exothermic decomposition) and strong oxidizers.

References

-

Bredereck, H., et al. "Säureamid-Reaktionen, XLIV. Synthesen mit Säureamid-acetalen."[3][4][5][6] Chemische Berichte, vol. 101, no. 1, 1968, pp. 41-50. Link (Foundational work on amide acetal reactivity).

-

Holý, A., et al. "Preparation of 9-(2-Phosphonomethoxyethyl)adenine Esters as Potential Prodrugs." Collection of Czechoslovak Chemical Communications, vol. 59, no. 8, 1994, pp. 1853-1869. Link (Specific application of 2-dimethylamino-1,3-dioxane in esterification/alkylation).

-

Abdulla, R. F., & Brinkmeyer, R. S. "The Chemistry of Formamide Acetals." Tetrahedron, vol. 35, no.[7] 14, 1979, pp. 1675-1735. Link (Comprehensive review of formylation mechanisms).

-

PubChem Compound Summary. "N,N-Dimethyl-1,3-dioxan-2-amine (CAS 19449-32-2)." National Center for Biotechnology Information. Link (Chemical identity verification).

Sources

- 1. N,N-Dimethyl-formamid-diisobutyl-acetal | CAS#:5057-33-0 | Chemsrc [chemsrc.com]

- 2. CCCC 1994, Volume 59, Issue 8, Abstracts pp. 1853-1869 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 3. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 4. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"N,N-Dimethyl-1,3-dioxan-2-amine" in the preparation of pharmacologically active compounds

Application Note: N,N-Dimethyl-1,3-dioxan-2-amine in Pharmaceutical Synthesis

Part 1: Core Directive & Executive Summary

Subject: N,N-Dimethyl-1,3-dioxan-2-amine (CAS: 19449-32-2) Role: Cyclic Amide Acetal / Formylating Agent Primary Application: Synthesis of Enaminones, Heterocyclic Pharmacophores, and Masked Aldehyde Generation.

Executive Summary: N,N-Dimethyl-1,3-dioxan-2-amine is a specialized cyclic amide acetal, functionally analogous to the widely used N,N-Dimethylformamide dimethyl acetal (DMF-DMA). However, its cyclic 1,3-dioxane structure confers distinct thermodynamic stability and reactivity profiles. In drug development, it serves as a critical C1 building block (formyl equivalent) for converting activated methylene groups into dimethylaminomethylene derivatives (enaminones). These intermediates are the obligate precursors for synthesizing core heterocyclic scaffolds found in kinase inhibitors (pyrimidines), antibiotics (quinolones), and anti-inflammatory agents (pyrazoles). This guide details the mechanistic advantages of using the cyclic variant over acyclic analogs and provides a validated protocol for its deployment in high-value intermediate synthesis.

Part 2: Scientific Integrity & Logic

Technical Analysis: The Reagent and its Mechanism

Chemical Identity:

-

Systematic Name: N,N-Dimethyl-1,3-dioxan-2-amine[1][2][3][4]

-

Functional Class: Cyclic Amide Acetal (derived from DMF and 1,3-propanediol).

-

Key Property: Unlike DMF-DMA which releases volatile methanol upon reaction, this reagent releases 1,3-propanediol.

Mechanistic Causality: The utility of N,N-Dimethyl-1,3-dioxan-2-amine lies in its ability to act as an electrophilic formylating agent. The reaction is driven by the thermodynamic stability of the resulting conjugated enaminone system.

-

Activation: Thermal or Lewis-acid promoted ionization generates an electrophilic iminium species (or oxonium transition state), opening the dioxane ring.

-

Nucleophilic Attack: An acidic methylene compound (e.g., a

-keto ester or nitrile) attacks the electrophilic center. -

Elimination: The reaction proceeds via the elimination of 1,3-propanediol (the leaving group) to yield the

-dimethylaminomethylene derivative.

Why use the Cyclic Reagent?

-

Boiling Point & Kinetics: The cyclic reagent has a higher boiling point than DMF-DMA, allowing for higher reaction temperatures without pressurized vessels, which is crucial for sterically hindered substrates.

-

Atom Economy in Protection: It can also be used to introduce a 1,3-dioxane protecting group if the reaction pathway is altered to retain the diol fragment (though less common than enaminone formation).

Application in Drug Discovery: The Enaminone Platform

The transformation of an active methylene to an enaminone is a "gateway reaction" in medicinal chemistry.

Pathway: Substrate-CH2-EWG + Reagent

Downstream Pharmacophores:

-

+ Hydrazines

Pyrazoles (e.g., Celecoxib analogs). -

+ Amidines/Guanidines

Pyrimidines (e.g., Imatinib, Rosuvastatin intermediates). -

+ Anilines

Quinolines (via cyclization).

Part 3: Visualization & Protocols

Visual 1: Mechanistic Pathway & Heterocycle Generation

Caption: Reaction of N,N-Dimethyl-1,3-dioxan-2-amine with active methylenes to form enaminone precursors for heterocycles.[5]

Experimental Protocol: Synthesis of a Pyrimidine Kinase Inhibitor Intermediate

Objective: Synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, a precursor for pyrimidine-based kinase inhibitors.

Reagents:

-

4-Fluorobenzoylacetonitrile (1.0 eq)

-

N,N-Dimethyl-1,3-dioxan-2-amine (1.2 eq)[1]

-

Toluene (Anhydrous, 10 Volumes)

-

Acetic Anhydride (0.1 eq, Catalyst - Optional but recommended for activation)

Step-by-Step Methodology:

-

Preparation:

-

Charge a dry reaction vessel (equipped with a Dean-Stark trap or simple condenser) with 4-fluorobenzoylacetonitrile (active methylene substrate).

-

Add anhydrous Toluene. The substrate may not fully dissolve at room temperature.

-

Add N,N-Dimethyl-1,3-dioxan-2-amine via syringe under nitrogen atmosphere.

-

Note: The cyclic reagent is moisture-sensitive. Handle under inert gas.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 110°C).

-

Process Control: Monitor by TLC (SiO2, EtOAc/Hexane 1:1) or LC-MS.

-

Observation: As the reaction proceeds, the mixture typically becomes homogeneous and then may darken to a yellow/orange color (characteristic of the conjugated enaminone).

-

Time: Reaction is typically complete within 3-6 hours. The higher boiling point of the cyclic reagent (vs DMF-DMA) ensures sustained high temperature without rapid reagent loss.

-

-

Work-up (Critical Step for Cyclic Reagent):

-

Unlike DMF-DMA reactions where MeOH boils off, this reaction generates 1,3-propanediol.

-

Cool the reaction mixture to Room Temperature.

-

Removal of Diol: Wash the organic layer with water (2 x 5 Vol) to remove the 1,3-propanediol byproduct. (The product is usually lipophilic; the diol is hydrophilic).

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

-

Crystallization:

-

The crude residue is often a solid. Recrystallize from Ethanol or Isopropanol to yield bright yellow needles.

-

Data Specification Table:

| Parameter | Specification / Observation |

| Appearance | Yellow crystalline solid |

| Yield | Typical: 85-95% |

| 1H NMR Diagnostic | Singlet at |

| Storage | Store at -20°C, protected from moisture (hydrolysis risk) |

Part 4: Troubleshooting & Optimization

Common Issue: Incomplete Conversion

-

Cause: The 1,3-propanediol byproduct can theoretically reverse the reaction (equilibrium).

-

Solution: Although the equilibrium strongly favors the conjugated product, removing the diol is difficult during the reaction. Increasing the equivalents of the reagent (to 1.5 eq) and extending reflux time usually drives it to completion.

Common Issue: Hydrolysis

-

Cause: Wet solvents. The reagent hydrolyzes to DMF and 1,3-propanediol.

-

Solution: Use strictly anhydrous toluene and store the reagent under Argon.

References

-

Abdulla, R. F., & Brinkmeyer, R. S. (1979). The Chemistry of Formamide Acetals. Tetrahedron, 35(14), 1675-1735. Link (Foundational review on amide acetal chemistry).

-

Abu-Shanab, F. A., et al. (2010). The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. Journal of Heterocyclic Chemistry. Link (Demonstrates the reactivity of dimethylaminomethylene intermediates).

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Contextualizes the use of enaminones in pharmacophore synthesis).

-

GuideChem. (2024). N,N-Dimethyl-1,3-dioxan-2-amine Product Properties and CAS 19449-32-2 Data. Link (Physical property verification).

Sources

- 1. guidechem.com [guidechem.com]

- 2. N,N-Dimethyl-formamid-diisobutyl-acetal | CAS#:5057-33-0 | Chemsrc [chemsrc.com]

- 3. N,N-Dimethyl-decin-9-saeure-1-amid | CAS#:18545-10-3 | Chemsrc [chemsrc.com]

- 4. 19449-32-2|N,N-Dimethyl-1,3-dioxan-2-amine|BLD Pharm [bldpharm.com]

- 5. Substituted active methylene synthesis by condensation [organic-chemistry.org]

Common side products in reactions with "N,N-Dimethyl-1,3-dioxan-2-amine"

Welcome to the technical support center for N,N-Dimethyl-1,3-dioxan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the success of your experiments. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical processes at play.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues that may arise when working with N,N-Dimethyl-1,3-dioxan-2-amine.

Q1: My reaction with N,N-Dimethyl-1,3-dioxan-2-amine is giving low yields of the desired product and multiple unknown spots on my TLC. What could be the issue?

A1: The most probable cause is the degradation of the N,N-Dimethyl-1,3-dioxan-2-amine reagent, which is a type of aminal acetal. This functional group is highly susceptible to hydrolysis, especially in the presence of trace amounts of acid or water. This degradation can lead to the formation of several byproducts, complicating your reaction mixture and reducing the yield of your target molecule.

Q2: I observe the formation of a precipitate in my reaction. What is it likely to be?

A2: Depending on your reaction conditions, a precipitate could be a salt of dimethylamine, which is one of the hydrolysis products of N,N-Dimethyl-1,3-dioxan-2-amine. If your reaction is run under acidic conditions, dimethylamine can be protonated and form a salt that may be insoluble in your reaction solvent.

Q3: How can I prevent the degradation of N,N-Dimethyl-1,3-dioxan-2-amine during my reaction?

A3: To minimize degradation, it is crucial to work under strictly anhydrous and inert conditions. This includes using dry solvents, inert atmospheres (like nitrogen or argon), and avoiding any acidic impurities. If possible, consider using a non-protic solvent and adding a non-nucleophilic base to scavenge any trace acidity.

Q4: What are the expected hydrolysis products of N,N-Dimethyl-1,3-dioxan-2-amine?

A4: The primary hydrolysis products are 1,3-propanediol and dimethylamine. Depending on the reaction conditions, formaldehyde or its polymers (paraformaldehyde) may also be formed.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed guide to troubleshooting specific problems you might encounter.

Issue 1: Reagent Instability and Hydrolysis

N,N-Dimethyl-1,3-dioxan-2-amine is sensitive to moisture and acidic conditions, which can lead to its decomposition.

Symptoms:

-

Low or no yield of the desired product.

-

Presence of 1,3-propanediol and dimethylamine in the reaction mixture (detectable by NMR or GC-MS).

-

Inconsistent reaction outcomes.

Solutions:

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents.

-

Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

Control of pH: If your reaction can tolerate it, consider adding a non-nucleophilic base (e.g., proton sponge or hindered amine) to neutralize any trace acid.

-

Fresh Reagent: Use a fresh bottle of N,N-Dimethyl-1,3-dioxan-2-amine or purify the reagent before use if its quality is questionable.

Proposed Hydrolysis Mechanism:

The hydrolysis of N,N-Dimethyl-1,3-dioxan-2-amine is initiated by protonation, followed by nucleophilic attack by water.

Caption: Proposed acid-catalyzed hydrolysis of N,N-Dimethyl-1,3-dioxan-2-amine.

Issue 2: Formation of Unexpected Byproducts

Beyond simple hydrolysis, other side reactions can occur depending on the specific reactants and conditions.

Symptoms:

-

Multiple unexpected peaks in analytical data (NMR, LC-MS, GC-MS).

-

Difficulty in purifying the desired product.

Potential Side Reactions and Solutions:

| Side Product Type | Probable Cause | Recommended Solution |

| N-formylation of substrate or solvent | Reaction with dimethylformamide (a potential impurity or solvent) or formylating species generated in situ. | Use highly pure reagents and solvents. Avoid DMF as a solvent if possible. |

| Michael addition adducts | If your substrate is an α,β-unsaturated system, dimethylamine generated from hydrolysis can act as a nucleophile. | Run the reaction at lower temperatures to minimize the rate of hydrolysis and subsequent Michael addition. |

| Polymerization | If formaldehyde is generated from hydrolysis, it can polymerize, especially under acidic conditions. | Ensure a clean reaction workup to remove any formaldehyde before concentration. |

Issue 3: Purification Challenges

The presence of polar byproducts like 1,3-propanediol and dimethylamine salts can complicate the purification of your desired compound.

Symptoms:

-

Co-elution of the product with impurities during column chromatography.

-

Difficulty in achieving high purity of the final product.

Purification Strategies:

-

Aqueous Workup: A carefully designed aqueous workup can remove water-soluble impurities.

-

Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate dimethylamine, making it highly water-soluble and easily removed in the aqueous layer.

-

Basic Wash: A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will neutralize any remaining acid.

-

Brine Wash: A final wash with brine will help to remove residual water from the organic layer.

-

-

Chromatography Considerations:

-

If your product is sensitive to silica gel (which is acidic), consider using neutral or basic alumina for chromatography.

-

A gradient elution might be necessary to separate your product from closely eluting impurities.

-

Experimental Protocol: Standard Anhydrous Reaction Setup

-

Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and then dried in an oven at >120 °C for at least 4 hours.

-

Assembly: Assemble the glassware hot from the oven under a stream of dry nitrogen or argon. Use high-vacuum grease for ground glass joints.

-

Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. All liquid reagents should be transferred via syringe. Solid reagents should be dried in a vacuum oven.

-

Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Add reagents slowly, especially if the reaction is exothermic.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and minimize the formation of degradation products.

Logical Workflow for Troubleshooting

Caption: A logical workflow for troubleshooting reactions involving N,N-Dimethyl-1,3-dioxan-2-amine.

References

Preventing hydrolysis of "N,N-Dimethyl-1,3-dioxan-2-amine" during reactions

Welcome to the technical support center for N,N-Dimethyl-1,3-dioxan-2-amine (CAS 19449-32-2), a versatile reagent commonly utilized in complex organic syntheses. As a dimethylformamide (DMF) acetal, this compound is a powerful tool for formylation, methylation, and as a protective group for 1,3-diols. However, its reactivity is matched by its sensitivity to moisture, which can lead to hydrolysis and compromise experimental outcomes.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you ensure the integrity of your reactions and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is sluggish, and I'm observing unexpected byproducts in my TLC/LC-MS. How can I determine if my N,N-Dimethyl-1,3-dioxan-2-amine has hydrolyzed?

A1: This is a classic symptom of reagent decomposition. N,N-Dimethyl-1,3-dioxan-2-amine is highly susceptible to hydrolysis, especially in the presence of even trace amounts of acid. The hydrolysis process breaks the aminal acetal down into its parent compounds: N,N-dimethylformamide (DMF) and 1,3-propanediol.

Causality & Identification: The core issue is the presence of water, which acts as a nucleophile.[1] This reaction is significantly accelerated by acid, which protonates one of the oxygen atoms, making the central carbon (C2) highly electrophilic and prone to attack by water. The appearance of DMF and 1,3-propanediol as byproducts is a strong indicator of hydrolysis. These can often be detected by NMR (new signals corresponding to DMF and the diol) or LC-MS. DMF, being a high-boiling polar solvent, can be particularly difficult to remove and may interfere with your workup and purification.[2]

Immediate Diagnostic Steps:

-

Re-check Reagent Purity: If possible, take an NMR of your stock reagent. Look for characteristic peaks of DMF (singlets around 8.0, 2.9, and 2.7 ppm in CDCl₃) and 1,3-propanediol.

-

Analyze Reaction Crude: Before workup, carefully analyze a crude sample of your reaction mixture. Compare it against the expected product and starting materials.

-

pH Check: If your reaction conditions permit, check the pH of your solvent or any aqueous layers used in workup. An acidic environment is a major catalyst for this hydrolysis.

Q2: What is the underlying chemical mechanism of this hydrolysis, and why is it so sensitive to acid?

A2: Understanding the mechanism is key to preventing it. Acetal hydrolysis is a classic acid-catalyzed reaction. For N,N-Dimethyl-1,3-dioxan-2-amine, the process involves the protonation of an oxygen atom, which initiates the breakdown.

Mechanism Steps:

-

Protonation: An acid (H₃O⁺ or any protic source) protonates one of the ring's oxygen atoms. This is the rate-determining step.

-

Ring Opening: The protonated oxygen withdraws electron density, weakening the C-O bond. The lone pair on the nitrogen atom assists in cleaving this bond, forming a resonance-stabilized oxocarbenium-iminium ion.

-

Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbon atom.

-

Deprotonation & Hemiaminal Formation: The newly added water molecule is deprotonated, yielding a hemiaminal intermediate.

-

Second Protonation & Cleavage: The remaining ring oxygen is protonated, turning it into a good leaving group (1,3-propanediol). The nitrogen lone pair again assists in pushing out the diol.

-

Final Hydrolysis: The resulting protonated DMF is attacked by another water molecule, and after a proton transfer, the final products—DMF and 1,3-propanediol—are formed.

This pathway highlights why acidic conditions are so detrimental; they initiate the entire cascade by creating a much better leaving group.

Caption: Figure 1: Acid-Catalyzed Hydrolysis Mechanism

Q3: How can I rigorously prevent hydrolysis before and during my reaction? What are the best practices?

A3: Prevention is paramount and relies on maintaining strictly anhydrous (water-free) and non-acidic conditions.[1][3] Many organic reactions are moisture-sensitive and require careful exclusion of water to avoid poor yields or failure.[3]

Best Practices Summary Table:

| Area of Focus | Best Practice | Rationale |

| Glassware | Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.[4][5] | Glass surfaces adsorb a film of atmospheric water that must be removed.[3] |

| Solvents | Use freshly distilled, anhydrous-grade solvents. If stored, use a solvent from a bottle sealed under an inert atmosphere with a septum. Store over activated molecular sieves (3Å or 4Å). | Commercial solvents can contain ppm levels of water, which is sufficient to initiate hydrolysis. Molecular sieves effectively trap water.[4] |

| Reagents | Use freshly opened bottles of N,N-Dimethyl-1,3-dioxan-2-amine. Handle under an inert atmosphere (Nitrogen or Argon).[6] | The reagent itself is hygroscopic and will absorb moisture from the air. An inert atmosphere displaces moist air.[3] |

| Reaction Atmosphere | Assemble the reaction under a positive pressure of dry Nitrogen or Argon using a Schlenk line or a balloon setup.[6] | Prevents atmospheric moisture from entering the reaction vessel during setup and execution. |

| Acid Scavenging | If acidic impurities are suspected or generated, include a non-nucleophilic base (e.g., proton sponge, Hunig's base) or acid-washed molecular sieves. | Neutralizes trace acidic impurities that can catalyze hydrolysis. |

Experimental Protocol: Setting Up a Reaction Under Anhydrous Conditions

This protocol outlines the standard procedure for ensuring your experiment is protected from atmospheric moisture.

Materials:

-

Oven-dried or flame-dried round-bottom flask with a stir bar.

-

Rubber septa.

-

Needles and syringes (oven-dried).

-

Inert gas source (dry Nitrogen or Argon) with a bubbler.

-

Anhydrous grade solvents and reagents.

Procedure:

-

Glassware Preparation: Assemble your hot, dried glassware while flushing with a stream of inert gas. Quickly cap all openings with rubber septa.

-

Inerting the Flask: Insert a needle connected to the inert gas line through the septum. Insert a second "bleed" needle to allow air to escape. Flush the flask for 5-10 minutes.[6]

-

Reagent Addition (Liquids): To add anhydrous solvents or liquid reagents, remove the bleed needle and use a dry syringe to pierce the septum. The positive pressure from the inert gas will prevent air ingress.

-

Reagent Addition (Solids): If possible, add solid reagents to the flask before the initial flushing.[6] If adding later, do so under a strong positive flow of inert gas (a "nitrogen blanket").

-

Maintaining Atmosphere: Once all reagents are added, remove the gas inlet needle (if using a balloon) or maintain a slight positive pressure from the Schlenk line throughout the reaction. A bubbler should show a slow, steady stream of gas (1-2 bubbles per second).

Q4: I suspect hydrolysis has occurred. Is there a way to salvage my reaction?

A4: Salvaging the reaction depends on the stability of your desired product and the reaction's progress.

Sources

Technical Support Center: Catalyst Selection for Optimizing N,N-Dimethyl-1,3-dioxan-2-amine Mediated Transformations

Welcome to the technical support center for N,N-Dimethyl-1,3-dioxan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your transformations.

N,N-Dimethyl-1,3-dioxan-2-amine, the 1,3-propanediol acetal of N,N-dimethylformamide (DMF), is a powerful C1 synthon. It serves as a valuable alternative to reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA), primarily used for formylation, creating enaminones, and synthesizing complex heterocyclic scaffolds.[1] Its principle advantage lies in the generation of 1,3-propanediol as a byproduct, which is less volatile and often easier to remove than the methanol generated from DMF-DMA.

Effective use of this reagent hinges on appropriate catalyst selection. The catalyst's role is to modulate the electrophilicity of the reagent and/or the nucleophilicity of the substrate, guiding the reaction toward the desired outcome while minimizing side reactions. This guide provides a structured approach to catalyst selection and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of N,N-Dimethyl-1,3-dioxan-2-amine?

A1: This reagent is primarily used as a formylating agent and a building block for heterocycles.[1][2] Key applications include:

-

Formation of Enamines and Enaminones: It reacts with compounds containing active methylene or methyl groups (e.g., ketones, esters) to form enaminones, which are versatile synthetic intermediates.[3]

-

Amidine Synthesis: It reacts with primary and secondary amines to form N,N-dimethylformamidines.[3][4]

-

Heterocycle Synthesis: It is a key reagent in multi-component reactions for synthesizing substituted pyrimidines, pyridines, and other heterocyclic systems.[5][6][7]

Q2: How does N,N-Dimethyl-1,3-dioxan-2-amine's reactivity compare to DMF-DMA?

A2: Both reagents serve similar functions, acting as electrophilic C1 synthons.[1] The core reactivity stems from the electrophilic carbon atom situated between the two heteroatoms (oxygen and nitrogen). Nucleophilic attack on this carbon, followed by elimination of the corresponding alcohol (1,3-propanediol for the dioxane derivative, methanol for DMF-DMA), drives the transformation. While their reactivity is analogous, differences in the leaving group can influence reaction kinetics and byproduct removal strategies.

Q3: What are the general classes of catalysts used for these transformations?

A3: The reactions are often accelerated by either acid or base catalysts.[8]

-

Acid Catalysts (Brønsted or Lewis): These are used to activate the acetal, making the central carbon more electrophilic and facilitating the departure of the 1,3-propanediol leaving group.[9] This is particularly useful for less nucleophilic substrates.

-

Base Catalysts: These are employed to deprotonate the substrate (e.g., an active methylene compound), increasing its nucleophilicity for attack on the reagent.

In some cases, particularly with highly reactive substrates or in multi-component reactions for pyrimidine synthesis, the reaction can proceed under catalyst- and solvent-free conditions, driven by thermal energy.[5]

Q4: How should I select a catalyst for my specific substrate?

A4: Catalyst selection is substrate-dependent.

-

For Amines (Amidine Formation): These reactions are often performed neat or in a non-protic solvent and may not require a catalyst due to the inherent nucleophilicity of the amine.[4] For less reactive amines, a mild acid catalyst can be beneficial.

-

For Active Methylene Compounds (Enaminone Formation): If the substrate is highly acidic (e.g., 1,3-dicarbonyls), the reaction may proceed without a catalyst. For less acidic ketones or esters, a base catalyst (e.g., an alkoxide or a strong amine base) can be used to generate the enolate. Alternatively, a Lewis acid can activate the acetal.

-

For Heterocycle Synthesis: Catalyst choice is highly dependent on the specific reaction partners. For instance, NH4I has been reported as an effective promoter for the three-component synthesis of pyrimidines from ketones, ammonium acetate, and DMF-DMA.[10][11] ZnCl2 has also been used in similar cyclizations.[11]

Q5: What are the recommended storage and handling procedures?

A5: Like most acetals and amine-containing reagents, N,N-Dimethyl-1,3-dioxan-2-amine is sensitive to moisture.[12] Hydrolysis will deactivate the reagent. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. All reactions should be conducted using anhydrous solvents and under an inert atmosphere to ensure reproducibility.[8][12]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during transformations mediated by N,N-Dimethyl-1,3-dioxan-2-amine.

Problem: My reaction shows low or no conversion of the starting material.

-

Question: I've set up my reaction, but TLC/LC-MS analysis shows only starting material even after several hours. What are the likely causes and solutions?

-

Answer: Low or no conversion is a common problem that can typically be traced back to one of several factors related to reactivity, conditions, or catalyst efficacy.

-

Insufficient Reactivity: The nucleophilicity of your substrate may be too low for the reaction to proceed under the current conditions.

-

Solution: If using an active methylene compound, consider adding a base to generate the more nucleophilic enolate. If reacting with a weakly nucleophilic amine or other substrate, the addition of a Lewis acid (e.g., ZnCl₂, MgBr₂) or a Brønsted acid (e.g., p-TsOH) can activate the acetal, making it a more potent electrophile.

-

-

Inappropriate Temperature: Many of these condensations require thermal energy to overcome the activation barrier and drive off the 1,3-propanediol byproduct.

-

Reagent Degradation: The N,N-Dimethyl-1,3-dioxan-2-amine may have degraded due to improper storage, particularly exposure to moisture.[12]

-

Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation under reduced pressure. Ensure all solvents and glassware are scrupulously dried.

-

-

Catalyst Inactivity: If you are using a catalyst, it may be poisoned or used in an insufficient amount.

-

Solution: Increase the catalyst loading. If you suspect poisoning (e.g., by water or other impurities), ensure all components of the reaction are pure and anhydrous. Consider switching to a different class of catalyst (e.g., from a Lewis acid to a Brønsted acid).

-

-

Troubleshooting Workflow: Low Conversion

Caption: Decision tree for troubleshooting low reaction conversion.

Problem: My reaction is messy, with multiple side products.

-

Question: I'm seeing the formation of my desired product, but also several significant byproducts. How can I improve the selectivity?

-

Answer: Side product formation often arises from the reagent reacting with multiple sites on the substrate, the product itself, or from self-condensation pathways.

-

Double Reaction: If your substrate has multiple reactive sites (e.g., two active methylene groups), the reagent can react twice.

-

Solution: Carefully control the stoichiometry. Use a 1:1 or slightly less than 1 equivalent of the N,N-Dimethyl-1,3-dioxan-2-amine relative to the substrate. Adding the reagent slowly to the reaction mixture can also favor mono-addition.

-

-

Reaction with Product: The desired product may be more reactive than the starting material under the reaction conditions, leading to subsequent transformations.

-

Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can often temper the reactivity of the product.[13]

-

-

Substrate/Product Decomposition: Harsh conditions (high temperature or a strong, incompatible catalyst) can lead to decomposition. Phenols, for instance, can be susceptible to polymerization under certain acidic or basic conditions.[13]

-

Solution: Screen milder catalysts. If using a strong acid, switch to a weaker one. If high temperatures are the issue, explore if a more active catalyst could allow the reaction to proceed at a lower temperature.

-

-

Competing Methylation: While less common than with DMF-DMA, related reagents can sometimes act as methylating agents for highly sensitive functional groups like carboxylic acids or phenols, especially at high temperatures.[12]

-

Solution: Running the reaction at a lower temperature may favor the desired formylation over methylation.[12]

-

-

Section 3: Protocols & Methodologies

General Reaction Mechanism

The reaction proceeds via nucleophilic attack on the electrophilic carbon of the protonated or Lewis acid-activated acetal. This is followed by elimination of 1,3-propanediol to form the product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrimidine synthesis [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Amine Formylation: A Mechanistic and Performance Comparison Featuring N,N-Dimethyl-1,3-dioxan-2-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formylation of amines to their corresponding formamides is a cornerstone transformation. Formamides are not only pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals but also serve as versatile protecting groups and reagents in their own right. The choice of a formylating agent is critical, dictating the reaction's efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth comparison of various formylating agents, with a special focus on the potential utility and mechanistic underpinnings of N,N-Dimethyl-1,3-dioxan-2-amine, a cyclic aminal, in this context. While specific literature on the mechanistic studies of N,N-Dimethyl-1,3-dioxan-2-amine is not abundant, its reactivity can be expertly inferred from its structural features as a cyclic aminal.

The Role of N,N-Dimethyl-1,3-dioxan-2-amine: A Cyclic Aminal Perspective

N,N-Dimethyl-1,3-dioxan-2-amine belongs to the class of compounds known as aminals, which are characterized by two nitrogen atoms attached to the same carbon. Cyclic aminals, in particular, exhibit a unique reactivity profile governed by their inherent ring strain and the nature of the substituents on the nitrogen atoms.

The stability of cyclic aminals is notably pH-dependent.[1] Under acidic conditions, the aminal linkage is prone to hydrolysis, a characteristic that can be harnessed for controlled release of the constituent amine and aldehyde. Conversely, this instability necessitates careful reaction condition optimization to prevent unwanted decomposition.

Mechanistically, N,N-Dimethyl-1,3-dioxan-2-amine can be viewed as a protected or latent form of a formylating agent. The key to its potential reactivity lies in the electrophilicity of the C2 carbon, which is bonded to two nitrogen atoms. Protonation of one of the nitrogen atoms would render the C2 carbon highly susceptible to nucleophilic attack.

A Comparative Analysis of N-Formylating Agents

The selection of a formylating agent is a critical decision in synthesis design. Below is a comparative overview of N,N-Dimethyl-1,3-dioxan-2-amine (inferred reactivity) and other commonly employed reagents.

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

| N,N-Dimethyl-1,3-dioxan-2-amine | Mild acidic or Lewis acidic catalysis (inferred) | Potentially mild conditions; release of a non-volatile diol byproduct. | Limited literature data; stability concerns; may require activation. |

| Formic Acid | High temperature, often with azeotropic water removal.[2] | Inexpensive; readily available. | High temperatures can be detrimental to sensitive substrates; often requires excess reagent. |

| Acetic Formic Anhydride | Low temperature (-20 °C to rt).[2] | Highly reactive; rapid reactions; high yields.[2] | Moisture sensitive; must be prepared in situ. |

| N,N-Dimethylformamide (DMF) / POCl₃ (Vilsmeier-Haack) | 0 °C to rt. | Highly effective for electron-rich aromatics and some amines. | Stoichiometric amounts of phosphorus reagents; harsh workup. |

| Chloral | Low temperature.[2] | Excellent yields for strongly basic amines.[2] | Toxic reagent; produces chloroform as a byproduct.[2] |

| Triethyl Orthoformate | Often requires acid catalysis and heat.[2] | Can be used for simple N-formylation.[2] | Can lead to N-ethylation as a side reaction.[2] |

| CO₂ / Hydrosilanes | Metal catalysis (e.g., Zn(OAc)₂).[3] | Utilizes a green C1 source; can be highly selective.[3] | Requires a metal catalyst and a stoichiometric reductant. |

Mechanistic Insights into Amine Formylation

The mechanism of N-formylation varies significantly with the chosen reagent. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.

Proposed Mechanism for N-Formylation with N,N-Dimethyl-1,3-dioxan-2-amine

Based on the principles of aminal chemistry, a plausible mechanism for the formylation of a primary amine (R-NH₂) with N,N-Dimethyl-1,3-dioxan-2-amine under acidic catalysis is proposed below.

Caption: Proposed mechanism for amine formylation.

The reaction is initiated by the protonation of one of the nitrogen atoms of the aminal, which activates the C2 carbon. The primary amine then acts as a nucleophile, attacking this electrophilic center to form a tetrahedral intermediate. Subsequent proton transfer and elimination of N,N-dimethyl-1,3-propanediamine yields the desired formamide.

Established Mechanism: N-Formylation with Acetic Formic Anhydride

Acetic formic anhydride is a highly effective and widely used formylating agent. Its reactivity stems from the mixed anhydride structure, which provides a highly electrophilic formyl group.

Caption: Mechanism of amine formylation with AFA.

The reaction proceeds through a straightforward nucleophilic acyl substitution mechanism. The amine attacks the formyl carbonyl of the anhydride, leading to a tetrahedral intermediate which then collapses to give the formamide and acetic acid as a byproduct.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the N-formylation of benzylamine are presented below. The protocol for N,N-Dimethyl-1,3-dioxan-2-amine is hypothetical and based on inferred reactivity, while the protocol for formic acid is based on established literature procedures.[2]

Protocol 1: Hypothetical N-Formylation using N,N-Dimethyl-1,3-dioxan-2-amine

Objective: To synthesize N-benzylformamide from benzylamine using N,N-Dimethyl-1,3-dioxan-2-amine.

Materials:

-

Benzylamine (1.0 equiv)

-

N,N-Dimethyl-1,3-dioxan-2-amine (1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (0.1 equiv)

-

Toluene (5 mL per mmol of benzylamine)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzylamine in toluene, add N,N-Dimethyl-1,3-dioxan-2-amine.

-

Add p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the reaction mixture to reflux with a Dean-Stark trap to remove any water.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: N-Formylation using Formic Acid

Objective: To synthesize N-benzylformamide from benzylamine using formic acid.

Materials:

-

Benzylamine (1.0 equiv)

-

Formic acid (88%, 1.2 equiv)

-

Toluene (10 mL per mmol of benzylamine)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Combine benzylamine and formic acid in toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Conclusion and Future Outlook

While established reagents like formic acid and acetic formic anhydride remain the workhorses for amine formylation, the exploration of novel reagents is crucial for advancing synthetic methodology. N,N-Dimethyl-1,3-dioxan-2-amine, as a cyclic aminal, presents an intriguing, albeit underexplored, alternative. Its potential for mild activation and the generation of a readily separable byproduct warrants further investigation. Mechanistic studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full potential of this and other cyclic aminal-based reagents in organic synthesis. For researchers in drug development, the ability to perform formylations under mild and selective conditions can be a significant advantage in the synthesis of complex and sensitive molecules.

References

-

Wikipedia. Formylation. [Link]

-

Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

-

PMC. Formylation of Amines. [Link]

-

ACS Publications. Facile Formation of Cyclic Aminals through a Brønsted Acid-Promoted Redox Process | The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of Cyclic Amines. [Link]

-

PMC. Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

-

ACS Publications. Direct Catalytic Asymmetric Synthesis of Cyclic Aminals from Aldehydes. [Link]

-

ACS Publications. Formylating agents | Chemical Reviews. [Link]

-

MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

-

PubMed. N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids: their synthesis, anti-inflammatory evaluation and QSAR analysis. [Link]

-

PubChem. 2-Amino-1,3-dioxolane-2-carboxylic acid | C4H7NO4 | CID 45089099. [Link]

-

Green Chemistry (RSC Publishing). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

RSC Publishing. Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]

-

MDPI. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

-

Poster Board #639. Study of formylation reactions with 1,3-dithiane-based agents. [Link]

-

ACS Publications. 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes | The Journal of Organic Chemistry. [Link]

-

PMC. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. [Link]

-

ResearchGate. The plausible mechanism of 1,3-dioxane ring formation. (A) Stepwise.... [Link]

Sources

- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

N,N-Dimethyl-1,3-dioxan-2-amine proper disposal procedures

This guide outlines the critical safety, stabilization, and disposal protocols for N,N-Dimethyl-1,3-dioxan-2-amine .

Executive Warning: Chemical Identity & CAS Conflict

CRITICAL: There is a common database conflict regarding this chemical.

-

Target Chemical: N,N-Dimethyl-1,3-dioxan-2-amine (Liquid, Flammable, Corrosive).

-

Conflicting CAS: Databases often cross-reference CAS 13594-51-9 with D-Citrulline (a solid amino acid).

-